As mentioned previously, compounds structurally similar to N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, particularly those featuring a phenoxyacetamide group linked to the piperazine, have shown promising biological activity, primarily as inhibitors of osteoclast differentiation and bone resorption [, , ]. These compounds exert their effects by interfering with the RANKL signaling pathway, crucial for osteoclast formation and function.
Similarly, another study employed molecular docking to investigate the binding interactions of synthesized N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides with the GABAA receptor. [] The docking studies revealed that the designed compounds exhibited favorable binding interactions with the receptor.
CAS No.: 88192-98-7
CAS No.: 18883-66-4
CAS No.: 15834-10-3
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4